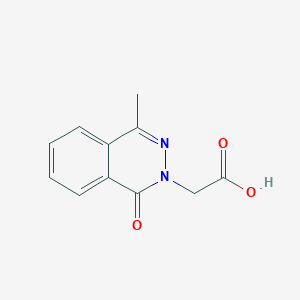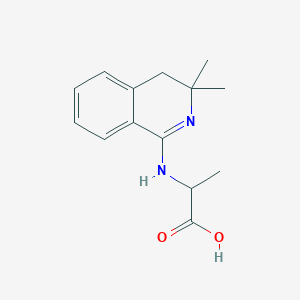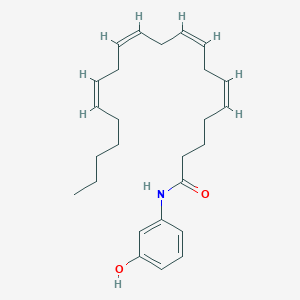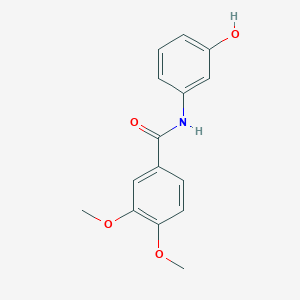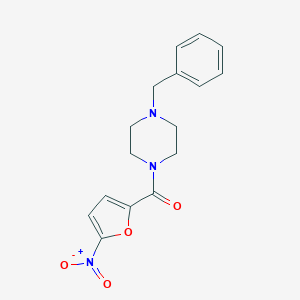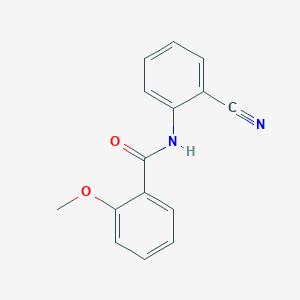
N-(2-cyanophenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-methoxybenzamide, commonly known as CM156, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
作用機序
The mechanism of action of CM156 involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, inflammation, and pain. CM156 has been found to inhibit the Akt/mTOR signaling pathway, which is a crucial pathway involved in cancer cell survival and proliferation. In addition, CM156 has been shown to inhibit the NF-κB signaling pathway, which is a key pathway involved in inflammation and pain. Furthermore, CM156 has been found to activate the AMPK signaling pathway, which is a crucial pathway involved in cellular energy homeostasis and autophagy.
生化学的および生理学的効果
CM156 has been found to exhibit various biochemical and physiological effects, including anti-proliferative, pro-apoptotic, anti-angiogenic, anti-inflammatory, and analgesic effects. In addition, CM156 has been shown to induce autophagy, which is a cellular process involved in the degradation of damaged proteins and organelles. Furthermore, CM156 has been found to modulate the expression of various genes involved in cancer cell proliferation, inflammation, and pain.
実験室実験の利点と制限
One of the major advantages of CM156 for lab experiments is its potent anti-proliferative activity against various cancer cell lines, which makes it a promising candidate for cancer therapy. In addition, CM156 has been found to exhibit low toxicity, which makes it a safe compound for in vitro and in vivo studies. However, one of the major limitations of CM156 is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on CM156, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. Furthermore, the identification of the molecular targets of CM156 and the elucidation of its mechanism of action will provide valuable insights into its potential therapeutic applications. Moreover, the combination of CM156 with other anticancer or anti-inflammatory agents may enhance its therapeutic efficacy and reduce its side effects.
合成法
The synthesis of CM156 involves the reaction between 2-methoxybenzoic acid and 2-amino-3-cyanopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation mechanism, resulting in the formation of CM156 as a white solid with a melting point of 177-179°C.
科学的研究の応用
CM156 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, CM156 has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, CM156 has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo. In the field of inflammation and pain research, CM156 has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of pain-related genes.
特性
CAS番号 |
708289-25-2 |
|---|---|
製品名 |
N-(2-cyanophenyl)-2-methoxybenzamide |
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
N-(2-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-3-7-12(14)15(18)17-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) |
InChIキー |
STJHSSQDBAQLCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
正規SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



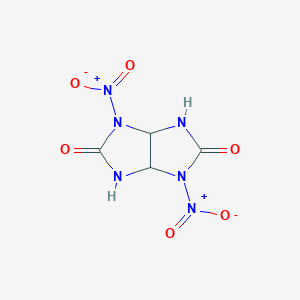
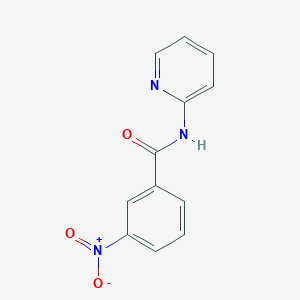
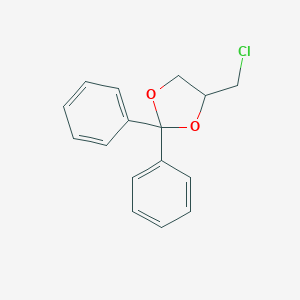
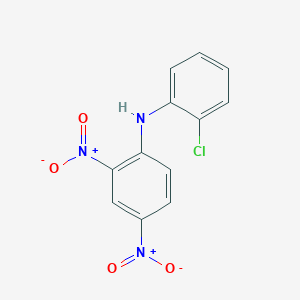
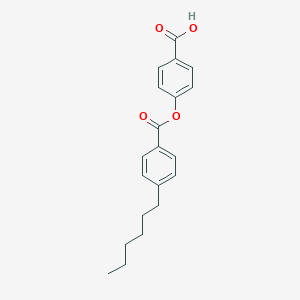
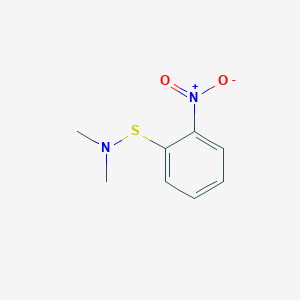
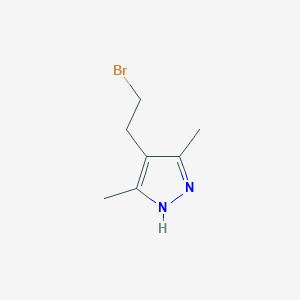
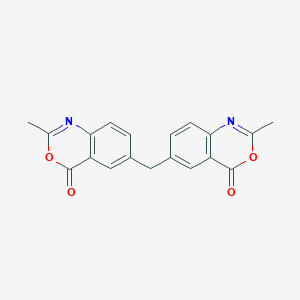
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
